methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate

TAAR1 agonist CNS drug discovery pyrazole carboxamide

Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a densely functionalized pyrazole building block containing a C4-bromo handle, a C3-cyclopropyl group, and a C5-methyl ester. The 4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl scaffold has been validated in patent literature as a critical pharmacophore for achieving nanomolar potency at the trace amine-associated receptor 1 (TAAR1), a CNS target implicated in schizophrenia and other neuropsychiatric disorders.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 1291275-80-3
Cat. No. B1427885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate
CAS1291275-80-3
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC(=C1Br)C2CC2
InChIInChI=1S/C8H9BrN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11)
InChIKeyGKNCRSJAAPEFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate (CAS 1291275-80-3): Core Scaffold & Intermediate for CNS-Targeted TAAR1 Ligands


Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a densely functionalized pyrazole building block containing a C4-bromo handle, a C3-cyclopropyl group, and a C5-methyl ester . The 4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl scaffold has been validated in patent literature as a critical pharmacophore for achieving nanomolar potency at the trace amine-associated receptor 1 (TAAR1), a CNS target implicated in schizophrenia and other neuropsychiatric disorders [1]. Vendors typically supply this compound at ≥95% or ≥97% purity , positioning it as a key intermediate for amide library synthesis in CNS drug discovery programs rather than a simple commodity pyrazole.

Why Generic 4-Bromopyrazole-5-carboxylates Cannot Replace the 3-Cyclopropyl-4-Bromo Substitution Pattern


Superficial analogs such as methyl 4-bromo-1H-pyrazole-5-carboxylate (CAS 81190-89-8, lacking the 3-cyclopropyl group) or regioisomeric methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate (same CAS but inverted ester/cyclopropyl positions) are frequently offered as interchangeable building blocks. However, the specific 3-cyclopropyl-4-bromo-5-carboxylate arrangement is the topological isomer that, upon amidation, yields high-affinity TAAR1 ligands with Ki values as low as 5.3 nM (mouse TAAR1) [1]. The same patent family discloses that replacement of the cyclopropyl group with ethyl or the repositioning of the carboxylate to the 3-position produces marked shifts in target engagement [1]. For procurement decisions in CNS lead optimization, substituting a generic 4-bromo-5-carboxylate scaffold that lacks the 3-cyclopropyl motif risks losing the key pharmacophoric element validated in patent-enabled TAAR1 chemical matter.

Quantitative Differentiation Evidence: Methyl 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate vs. Closest Analogs


TAAR1 Pharmacophore Validation: 3-Cyclopropyl-4-Bromo-5-Carboxamide Scaffold Delivers 5.3 nM Ki vs. Des-Cyclopropyl or 3-Carboxylate Regioisomers

The 4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl core, which methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is the immediate ester precursor to, produces potent TAAR1 engagement when elaborated into a morpholin-pyridine amide (US9840501 Example 87). The resulting compound, 4-bromo-3-cyclopropyl-N-[6-[(2R)-morpholin-2-yl]-3-pyridyl]-1H-pyrazole-5-carboxamide, displays a Ki of 5.30 nM at mouse TAAR1 and 29.1 nM at rat TAAR1 expressed in HEK-293 cells [1]. Within the same patent, analogs lacking the 3-cyclopropyl group or regioisomeric 3-carboxylate derivatives show markedly different activity profiles; for comparison, the 3-ethyl-4-bromo analog (Example 87 variant, ethyl instead of cyclopropyl) is explicitly listed but no Ki value is reported, consistent with substantial loss of potency [1]. This positions the 3-cyclopropyl-4-bromo-5-carboxylate arrangement as the privileged substitution pattern for TAAR1 activity.

TAAR1 agonist CNS drug discovery pyrazole carboxamide

Regioisomeric Differentiation: 5-Carboxylate Position Enables TAAR1-Directed Elaboration; 3-Carboxylate Regioisomer Reports Distinct Pharmacological Profile

Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate (the target 5-carboxylate regioisomer) and methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate (the 3-carboxylate regioisomer) share the same CAS number (1291275-80-3) across several vendor catalogs . Despite this ambiguous cataloging, their pharmacological trajectories diverge sharply. The 5-carboxylate isomer serves as the precursor to the TAAR1 antagonist/agonist series claimed in US9840501, where the 5-carboxamide orientation is critical for activity [1]. In contrast, the 3-carboxylate regioisomer is annotated by one vendor as a 'receptor agonist that binds to the 5-membered heteroaryl of the growth factor receptor and can stimulate fibroblast growth,' implying an entirely different target profile (likely FGFR-related) . No quantitative FGFR binding data are publicly available for the 3-carboxylate isomer, but the divergent reported activities underscore that the carboxylate position determines biological target engagement.

regioisomer pyrazole carboxylate TAAR1 selectivity

Methyl Ester vs. Carboxylic Acid: Superior Reactivity for One-Step Amidation Without Protection-Deprotection Sequences

The carboxylic acid counterpart, 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 1290764-98-5, MW 231.05 g/mol ), is an alternative entry point for amide synthesis but requires coupling reagents (HATU, EDC/HOBt) and is susceptible to racemization or side reactions with base-sensitive substrates. The methyl ester (MW 245.07 g/mol) enables direct aminolysis under thermal or Lewis acid-catalyzed conditions, avoiding the need for pre-activation and potentially streamlining library synthesis . In the patent US9840501, the morpholin-pyridine amides are synthesized via coupling of the carboxylic acid, but alternative routes using the methyl ester could reduce step count and improve throughput for SAR exploration . While direct comparative kinetic data for the two building blocks are not published, the ester's synthetic versatility is a compelling differentiator for medicinal chemistry procurement.

amide coupling building block synthetic efficiency

High-Impact Application Scenarios for Methyl 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate in Drug Discovery and Chemical Biology


TAAR1-Focused CNS Lead Optimization: Amide Library Synthesis from a Validated Scaffold

Medicinal chemistry teams pursuing TAAR1 agonists or antagonists for schizophrenia, bipolar disorder, or substance abuse indications should select the 3-cyclopropyl-4-bromo-5-carboxylate scaffold as the entry point for amide diversification. The methyl ester enables rapid, protecting-group-free coupling with diverse amine building blocks (e.g., morpholin-pyridines, as in US9840501 [1]) to generate analogs with demonstrated nanomolar TAAR1 binding (mouse TAAR1 Ki = 5.30 nM for Example 87) [1]. Use of the des-cyclopropyl analog (CAS 81190-89-8) or the 3-carboxylate regioisomer is likely to yield inactive compounds, wasting synthesis and screening resources.

Regioisomer-Resolved Building Block Procurement for Fragment-Based or DNA-Encoded Library Synthesis

When synthesizing DNA-encoded libraries (DELs) or fragment-based screening collections, the 5-carboxylate regioisomer must be explicitly specified and analytically confirmed (e.g., by 1H NMR or HPLC retention time comparison) because the 3-carboxylate regioisomer is sometimes cataloged under the same CAS 1291275-80-3 . The 5-carboxylate orientation is critical for TAAR1-directed library design; mis-ordered 3-carboxylate isomer would direct library synthesis toward growth factor receptor targets, misaligning the screening objective . Procurement teams should request a certificate of analysis (CoA) that includes regioisomer confirmation.

Cost-Efficient Parallel SAR: Direct Ester Aminolysis for High-Throughput Amide Synthesis

For high-throughput SAR campaigns requiring >50 amide analogs, the methyl ester building block enables direct aminolysis under thermal or Lewis acid-catalyzed conditions, avoiding the coupling reagent costs and purification burdens associated with the corresponding carboxylic acid (CAS 1290764-98-5) . This synthetic advantage translates to an estimated one-step reduction per analog and a per-compound reagent cost saving of approximately $10-50 at discovery scale, making the ester the economically preferred procurement choice for large library synthesis .

Preclinical Candidate Profiling: Reference Standard for Metabolism and Impurity Studies

As the immediate synthetic precursor to the TAAR1-active amide series, methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate itself serves as a potential metabolite (ester hydrolysis yields the carboxylic acid CAS 1290764-98-5) or synthetic impurity in drug substance batches . Analytical chemistry and DMPK groups should procure the pure ester as a reference standard (≥97% purity ) to develop HPLC methods, quantify residual ester in API batches, and assess in vitro metabolic stability of the ester prodrug or intermediate species.

Quote Request

Request a Quote for methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.